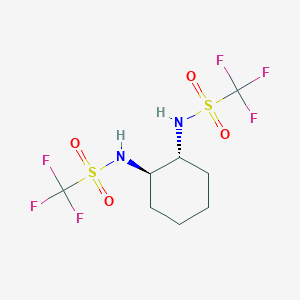

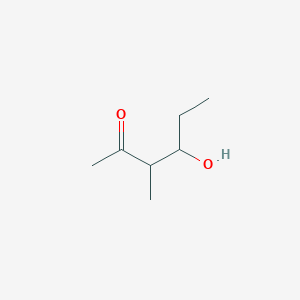

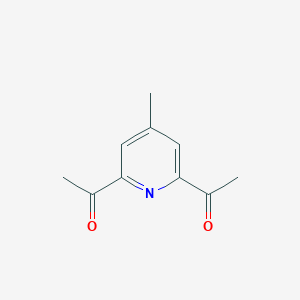

![molecular formula C9H11N3O4S B040476 {[4-氨基-5-(乙氧羰基)嘧啶-2-基]硫代}乙酸 CAS No. 115102-54-0](/img/structure/B40476.png)

{[4-氨基-5-(乙氧羰基)嘧啶-2-基]硫代}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including base-catalyzed condensation and reactions involving beta-aroylpropionic acid, thiourea, and aldehydes in ethanol. These synthetic routes often involve the formation of 2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl derivatives, which could be relevant to the synthesis of “[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid” (Bahekar & Shinde, 2004).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be modified at various positions to yield compounds with different properties. For instance, N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea compounds have been synthesized and analyzed for their structure, demonstrating the versatility of pyrimidine-based structures in accommodating various functional groups (Ren Ying, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, including condensation with β-keto esters or diethyl ethoxymethylenemalonate, leading to the formation of diverse heterocyclic systems. These reactions are indicative of the reactive nature of pyrimidine compounds and their potential for further chemical modifications (Astakhov et al., 2014).

科学研究应用

合成和生物活性

嘧啶衍生物,包括与“{[4-氨基-5-(乙氧羰基)嘧啶-2-基]硫代}乙酸”相关的衍生物,因其多样的生物活性而被广泛研究。例如,Nandha Kumar 等人 (2001) 描述了源自巴比妥酸的嘧啶并[4,5-b]喹啉和硫代嘧啶并[4,5-b]喹啉的合成,并强调了它们的潜在生物学意义 (Nandha Kumar 等人,2001)。这些化合物因其增强的生物活性而受到关注,这归因于将各种稠合杂环并入嘧啶核心中。

催化和合成应用

Parmar 等人 (2023) 详细阐述的吡喃嘧啶支架的合成表明,嘧啶衍生物由于其生物利用度和广泛的合成应用,在医药和制药行业具有广泛的适用性 (Parmar 等人,2023)。该综述强调了杂化催化剂在合成这些化合物中的作用,表明嘧啶衍生物在开发用于各种药理应用的先导分子方面的重要性。

抗氧化和药理特性

嘧啶衍生物的抗氧化和药理特性也备受关注。Kaplaushenko (2019) 探索了 1,2,4-三唑-3-硫酮衍生物的反应性,这些衍生物与嘧啶化合物具有相似的结构,突出了它们的潜在抗氧化和抗自由基活性 (Kaplaushenko, 2019)。此类研究强调了嘧啶和相关衍生物在应对氧化应激和增强生化过程中的相关性,特别是在暴露于高辐射剂量的患者中。

属性

IUPAC Name |

2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVUMCRNMDWQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353648 |

Source

|

| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

CAS RN |

115102-54-0 |

Source

|

| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

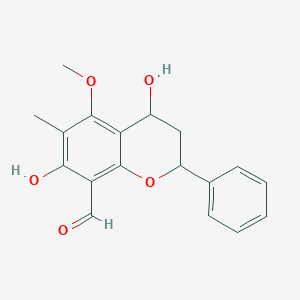

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

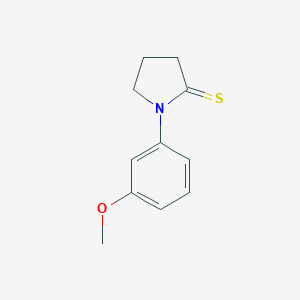

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

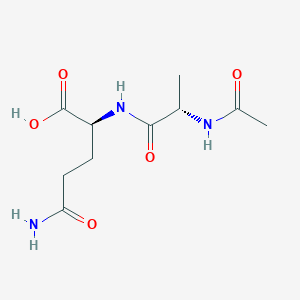

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)